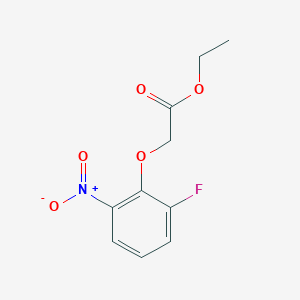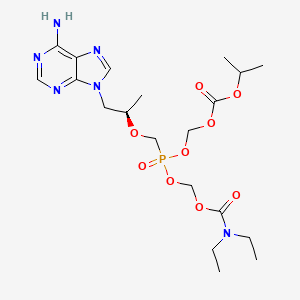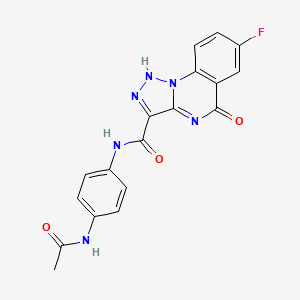
Ethyl (2-fluoro-6-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-fluoro-6-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10FNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluoro and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-fluoro-6-nitrophenoxy)acetate typically involves the reaction of 2-fluoro-6-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-fluoro-6-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Nucleophilic substitution: Products include substituted phenoxyacetic acids.
Reduction: The major product is 2-fluoro-6-aminophenoxyacetic acid.
Ester hydrolysis: The product is 2-fluoro-6-nitrophenoxyacetic acid.
Applications De Recherche Scientifique
Ethyl (2-fluoro-6-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl (2-fluoro-6-nitrophenoxy)acetate depends on its specific application. In biochemical contexts, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The fluoro and nitro groups can enhance its binding affinity and specificity for molecular targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (5-fluoro-2-nitrophenoxy)acetate
- Methyl (2-fluoro-6-nitrophenoxy)acetate
- Ethyl (2-nitrophenoxy)acetate
Uniqueness
This compound is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
921611-69-0 |
|---|---|
Formule moléculaire |
C10H10FNO5 |
Poids moléculaire |
243.19 g/mol |
Nom IUPAC |
ethyl 2-(2-fluoro-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H10FNO5/c1-2-16-9(13)6-17-10-7(11)4-3-5-8(10)12(14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
BLSCLZXIGSNFCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=CC=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid](/img/structure/B12636456.png)
![2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636463.png)
![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12636467.png)
![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)



![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
